(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring two phenylethyl groups attached to a cyclohexane ring, imparts distinct stereochemical properties that make it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and (1S)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran or dichloromethane.
Catalysts and Reagents: Common catalysts include palladium or platinum complexes, and reagents such as triethylamine or sodium hydride are used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired chiral diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the diamine into secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides result in the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as triethylamine, room temperature.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound acts as a chiral ligand, binding to metal centers in catalytic complexes.
Pathways Involved: It facilitates enantioselective transformations by stabilizing transition states and intermediates, leading to high enantiomeric excess in the products.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A simpler diamine with similar chiral properties but lacking the phenylethyl groups.
(1S,2S)-N~1~,N~2~-Bis[(1R)-1-phenylethyl]cyclohexane-1,2-diamine: The enantiomer of the compound , with opposite stereochemistry.
(1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine: A related diamine with methyl groups instead of phenylethyl groups.
Uniqueness
The presence of phenylethyl groups in (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine imparts unique steric and electronic properties, enhancing its effectiveness as a chiral ligand in asymmetric catalysis. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.
Properties
CAS No. |
678991-71-4 |
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Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C22H30N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-8,11-14,17-18,21-24H,9-10,15-16H2,1-2H3/t17-,18-,21+,22+/m0/s1 |
InChI Key |
YGQFACJYCCTYDS-MOXQZVSFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2N[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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